molecular formula C19H30O3 B1293891 Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate CAS No. 36294-24-3

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Cat. No.: B1293891
CAS No.: 36294-24-3
M. Wt: 306.4 g/mol
InChI Key: ZCWSUZJGZZFSHM-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C19H30O3. It is known for its antioxidant properties and is commonly used in various industrial applications, particularly as a stabilizer in polymers and plastics .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate plays a significant role in biochemical reactions due to its antioxidant capabilities. It interacts with various enzymes and proteins, primarily by donating hydrogen atoms to neutralize free radicals. This compound is known to interact with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby protecting cells from oxidative stress . Additionally, it binds to proteins involved in the electron transport chain, stabilizing their function and preventing oxidative damage.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate the expression of genes involved in antioxidant defense, such as glutathione peroxidase and heme oxygenase-1 . This compound also affects cellular metabolism by enhancing mitochondrial function and reducing the production of reactive oxygen species, thereby promoting cell survival and reducing apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For example, it inhibits the activity of pro-oxidant enzymes like NADPH oxidase, reducing the production of reactive oxygen species . Additionally, it activates transcription factors such as Nrf2, leading to the upregulation of antioxidant genes and enhancing the cellular antioxidant response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its antioxidant activity can decrease over prolonged exposure to light and air . In vitro studies have shown that its protective effects on cells are sustained for several hours, but may diminish with extended incubation periods. In vivo studies indicate that long-term administration of this compound can lead to sustained improvements in cellular function and reduced oxidative damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits protective effects against oxidative stress and improves overall health markers . At high doses, it may cause adverse effects such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level do not confer additional benefits and may instead lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases and glutathione S-transferases play crucial roles in its metabolism. The compound can affect metabolic flux by altering the levels of key metabolites, such as reduced glutathione and NADPH, thereby influencing cellular redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it exerts its antioxidant effects. Its localization within cells is influenced by its lipophilic nature, allowing it to integrate into cellular membranes and protect them from oxidative damage.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly found in the mitochondria, where it enhances mitochondrial function and reduces oxidative stress . The compound may also localize to the endoplasmic reticulum and nuclear membranes, where it can influence protein folding and gene expression. Targeting signals and post-translational modifications, such as phosphorylation, may direct its localization to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the compound is produced through a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant used in polymer stabilization.

    Butylated hydroxytoluene (BHT): A simpler phenolic antioxidant used in food and cosmetics.

    Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A high-performance antioxidant used in demanding applications.

Uniqueness: Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is unique due to its specific ester structure, which provides a balance between volatility and antioxidant performance. This makes it particularly suitable for applications where stability at high temperatures is required, such as in the production of plastics and rubber .

Properties

IUPAC Name

ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-8-22-16(20)10-9-13-11-14(18(2,3)4)17(21)15(12-13)19(5,6)7/h11-12,21H,8-10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWSUZJGZZFSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067966
Record name Ethyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36294-24-3
Record name Ethyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36294-24-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
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Record name ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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